Cancer/testis antigen 2, also known as Cancer/testis antigen 2 (103-111), is a member of the cancer/testis antigen family, which includes proteins typically expressed in the germ cells of the testis and aberrantly in various malignancies. This antigen is encoded by the CTAG2 gene located on the X chromosome and is part of the ESO/LAGE family of cancer/testis antigens. The expression of these antigens is generally restricted to germ cells, making them attractive targets for cancer immunotherapy due to their limited presence in normal tissues and their frequent expression in tumors.
Cancer/testis antigens, including Cancer/testis antigen 2, are classified based on their unique expression patterns. They are primarily found in testicular germ cells but can also be expressed in a variety of tumors, including melanoma, breast cancer, and lung cancer. The CTAG2 gene has been identified as a potential autoimmunogenic tumor antigen, making it a candidate for therapeutic targeting in cancer treatments .
The synthesis of Cancer/testis antigen 2 involves recombinant DNA technology. Typically, the gene encoding this antigen is cloned into an expression vector and introduced into host cells (such as bacteria or mammalian cells) for protein production. Techniques such as polymerase chain reaction (PCR) are used to amplify the CTAG2 gene, followed by ligation into plasmids that contain appropriate promoters for expression. The expressed protein can then be purified using affinity chromatography methods.
The molecular structure of Cancer/testis antigen 2 has been characterized through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a unique folding pattern typical of cancer/testis antigens, which often includes disordered regions that may facilitate interactions with immune components.
Cancer/testis antigen 2 interacts with various immune system components, particularly T cells. This interaction can trigger immune responses against tumor cells expressing this antigen. The reactions involve:
The mechanism of action for Cancer/testis antigen 2 involves its recognition by cytotoxic T lymphocytes. Upon presentation by major histocompatibility complex class I molecules on tumor cells:
Studies have shown that patients with tumors expressing Cancer/testis antigens often have higher levels of specific T cell responses, correlating with better prognosis .
Cancer/testis antigen 2 has significant potential applications in cancer immunotherapy. Its primary uses include:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7